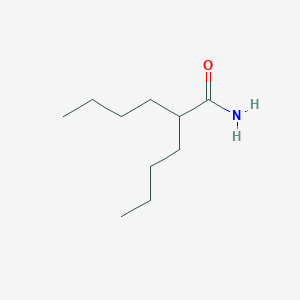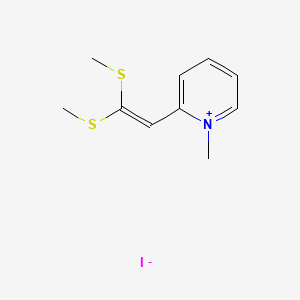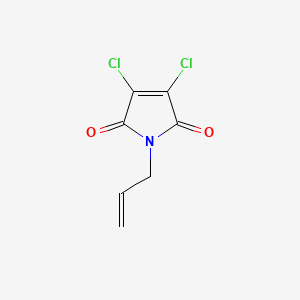
6-(Chloromethylidene)cyclodecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethylidene)cyclodecan-1-one is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by a chloromethylidene group attached to the sixth carbon of a cyclodecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethylidene)cyclodecan-1-one typically involves the chlorination of cyclodecanone. This process can be carried out using various chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-(Chloromethylidene)cyclodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethylidene group can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclodecanone or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted cyclodecanones, carboxylic acids, and reduced cyclodecanones, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Chloromethylidene)cyclodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Chloromethylidene)cyclodecan-1-one involves its interaction with various molecular targets. The chloromethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes, making it a compound of interest in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclodecanone: A simpler analog without the chloromethylidene group.
6-(Bromomethylidene)cyclodecan-1-one: Similar structure but with a bromine atom instead of chlorine.
6-(Hydroxymethylidene)cyclodecan-1-one: Contains a hydroxyl group instead of chlorine.
Uniqueness
6-(Chloromethylidene)cyclodecan-1-one is unique due to the presence of the chloromethylidene group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for studying chemical and biological interactions.
Propiedades
Número CAS |
55794-25-7 |
|---|---|
Fórmula molecular |
C11H17ClO |
Peso molecular |
200.70 g/mol |
Nombre IUPAC |
6-(chloromethylidene)cyclodecan-1-one |
InChI |
InChI=1S/C11H17ClO/c12-9-10-5-1-3-7-11(13)8-4-2-6-10/h9H,1-8H2 |
Clave InChI |
RTSVQTCLVFDVII-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)CCCCC(=CCl)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Benzyloxy)carbonyl]-3-chloro-L-alanyl-N-methyl-L-prolinamide](/img/structure/B14645933.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(diphenylmethylene)octahydro-](/img/structure/B14645938.png)
![4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14645939.png)
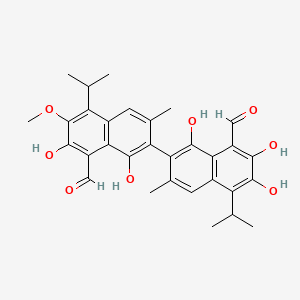
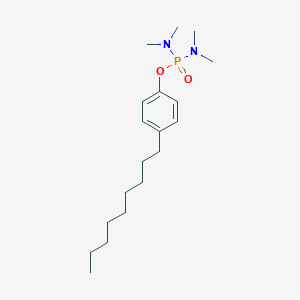
![1-{2-[(2-Aminoethyl)amino]ethyl}pyrrolidine-2,5-dione](/img/structure/B14645952.png)
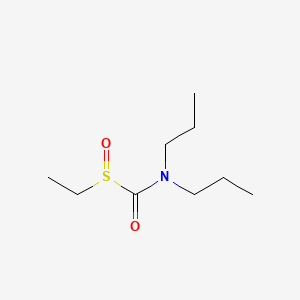
![1-Azido-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14645958.png)

![[4-(Benzyloxy)-2-methylbut-2-en-1-yl]benzene](/img/structure/B14645976.png)
